5-Hydroxy Lansoprazole Potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Lansoprazole Potassium salt, with CAS No 131926-98-2; 1329613-29-7 (potassium salt), is used in monitoring and controlling of impurity levels in Lansoprazole and its related formulations as per ICH formulated guidelines . It is also known as 5-Hydroxy Lansoprazole; 2- [ [ [3-Methyl-4- (2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benz imidazol-5-ol .
Molecular Structure Analysis
The molecular formula of this compound is C16H13F3KN3O3S . The InChI representation isInChI=1S/C16H14F3N3O3S.K/c1-9-13 (20-5-4-14 (9)25-8-16 (17,18)19)7-26 (24)15-21-11-3-2-10 (23)6-12 (11)22-15;/h2-6,23H,7-8H2,1H3, (H,21,22);/q;+1/p-1
. The SMILES representation is [K+].Cc1c (CS (=O)c2nc3cc ( [O-])ccc3 [nH]2)nccc1OCC (F) (F)F
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 423.45 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 5 . The topological polar surface area is 110 Ų . The heavy atom count is 27 .Aplicaciones Científicas De Investigación
Cytochrome P450 2C19 Activity Assessment : Lansoprazole and its metabolite, 5-Hydroxy Lansoprazole, are used as probes to assess the activity of cytochrome P450 2C19 (CYP2C19), especially in pediatric populations. This is crucial for understanding individual responses to medications metabolized by CYP2C19, including Lansoprazole itself (Gumus et al., 2012).
Inhibition of Tissue-Nonspecific Alkaline Phosphatase : Lansoprazole has been identified as an uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase. This finding is significant because such inhibition could have therapeutic implications for diseases involving pathological mineralization (Delomenède et al., 2009).
Pharmacokinetic Studies : 5-Hydroxy Lansoprazole, along with Lansoprazole sulfone, is a key component in pharmacokinetic studies. Its quantification in human plasma is essential for understanding the metabolism and excretion of Lansoprazole, which is crucial for optimizing dosing and treatment regimes (Song et al., 2008).
Comparison with Other Acid Blockers : Studies comparing Lansoprazole and its metabolites with other proton pump inhibitors and acid blockers, such as TAK-438, provide valuable insights into their relative efficacy and potential advantages in treating acid-related diseases (Hori et al., 2010).
Clinical Pharmacokinetics : Understanding the pharmacokinetics of Lansoprazole and its metabolites like 5-Hydroxy Lansoprazole is critical in clinical settings. This includes absorption, distribution, metabolism, and excretion characteristics, which are essential for effective and safe use in various patient populations, including those with renal or hepatic impairment (Landes et al., 1995).
Ethnic Variability in Metabolism : Research has shown significant variations in the metabolism of Lansoprazole and its metabolites among different ethnic groups, influenced by genetic polymorphisms. This information is vital for personalized medicine approaches (Song et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 5-Hydroxy Lansoprazole Potassium Salt, a metabolite of Lansoprazole , is the gastric H,K-ATPase pump . This pump is located on the secretory surface of gastric parietal cells and plays a crucial role in the secretion of gastric acid .
Mode of Action
As a Proton Pump Inhibitor (PPI), this compound requires protonation via an acidic environment to become activated . Once protonated, it interacts with the gastric H,K-ATPase pump, specifically reacting with cysteine residues, Cys813 and Cys321, on parietal H+,K±ATPase resulting in stable disulfides . This interaction inhibits the pump, thereby reducing gastric acid secretion .
Biochemical Pathways
The inhibition of the gastric H,K-ATPase pump disrupts the final step in gastric acid production . This disruption affects the biochemical pathway of acid secretion in the stomach, leading to a decrease in gastric acidity. The downstream effects include promoting healing in ulcerative diseases and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After single and multiple intravenous doses of Lansoprazole, the maximum plasma concentrations (Cmax) of Lansoprazole and its metabolites, including 5-Hydroxy Lansoprazole, were observed . The half-life (t1/2) and clearance (CL) values of Lansoprazole were also reported . Notably, there was a significant increase in t1/2, a decrease in CL, and an increase in the area under the curve (AUC) after multiple doses, indicating drug accumulation .
Result of Action
The result of the action of this compound is a reduction in gastric acid secretion . This leads to the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. The compound requires protonation via an acidic environment to become activated . Therefore, changes in the acidity of the stomach can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
5-Hydroxy Lansoprazole Potassium salt interacts with various enzymes and proteins in the body. It is a metabolite of Lansoprazole, which is known to inhibit the hydrogen-potassium ATPase pump, an enzyme system located on the secretory surface of gastric parietal cells . This interaction reduces gastric acid secretion .
Cellular Effects
This compound has effects on various types of cells and cellular processes. As a metabolite of Lansoprazole, it is involved in the suppression of gastric acid secretion . This influences cell function, particularly in the gastric parietal cells where the hydrogen-potassium ATPase pump resides .
Molecular Mechanism
The molecular mechanism of action of this compound involves its parent compound, Lansoprazole. Lansoprazole effectively blocks gastric acid secretion by irreversibly binding to and inhibiting the hydrogen-potassium ATPase pump . This pump resides on the luminal surface of the parietal cell membrane .
Temporal Effects in Laboratory Settings
Studies on Lansoprazole, its parent compound, indicate that there is drug accumulation after multiple intravenous doses .
Dosage Effects in Animal Models
Lansoprazole, its parent compound, has been shown to have hepatoprotective effects in in vitro and in vivo rat models of acute liver injury .
Metabolic Pathways
This compound is involved in the metabolic pathways of Lansoprazole. Lansoprazole is extensively biotransformed mainly by hepatic oxidative metabolism. Its hydroxylation to 5-Hydroxy Lansoprazole and sulfoxidation to Lansoprazole sulfone are mediated through cytochrome P450 (CYP) 2C19 and CYP3A4, respectively .
Propiedades
IUPAC Name |
potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S.K/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15;/h2-6,23H,7-8H2,1H3,(H,21,22);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCSATAMPVYCTA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)[O-])OCC(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3KN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724517 |
Source
|
Record name | Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329613-29-7 |
Source
|
Record name | Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.